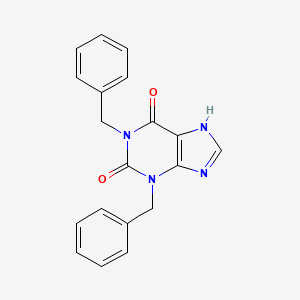

1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18-16-17(21-13-20-16)22(11-14-7-3-1-4-8-14)19(25)23(18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCLZKKZQJJXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953524 | |

| Record name | 1,3-Dibenzyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31542-68-4 | |

| Record name | NSC70563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibenzyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibenzyl 3,7 Dihydro Purine 2,6 Dione and Its Analogues

General Principles of Purine-2,6-dione (B11924001) Ring System Construction

The purine-2,6-dione skeleton, also known as xanthine (B1682287), is a bicyclic heterocyclic compound. Its synthesis is a cornerstone of medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.

Ring-Closure Reactions for Purine (B94841) Core Formation

The construction of the purine ring system is typically achieved through the cyclization of substituted pyrimidine (B1678525) precursors. A common strategy involves the use of 5,6-diaminouracil derivatives. These compounds can be cyclized with various single-carbon inserting agents to form the imidazole (B134444) ring fused to the pyrimidine ring. For instance, the cyclization of 1-benzyl-5,6-diaminouracil with aromatic aldehydes can yield 8-substituted xanthine analogues. researchgate.net

Another approach involves the cyclization of imidazole intermediates. For example, 3-substituted ethyl 5-aminoimidazole-4-carboxylates can be cyclized with urea under basic conditions to form the purine-2,6-dione ring system. nih.gov Similarly, carbonyldiimidazole can be employed to facilitate the cyclization of such imidazole precursors. nih.gov

A further method involves the condensation of a 5,6-diaminopyrimidine with an appropriate reagent to form the fused imidazole ring. The choice of the cyclizing agent determines the substituent at the C8 position of the purine.

Strategies for Post-Cyclization Substituent Introduction

Following the formation of the purine-2,6-dione core, various substituents can be introduced at different positions of the ring system. This post-cyclization functionalization is crucial for creating a diverse range of analogues with specific properties.

One of the most common modifications is N-alkylation. The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring can be alkylated using various alkylating agents. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions and the existing substituents on the purine ring.

Functionalization at the C8 position is also a key strategy. This can be achieved through various methods, including direct C-H bond activation. nih.govrhhz.netrsc.org For instance, palladium-catalyzed direct arylation can be used to introduce aryl groups at the C8 position. nih.gov Radical substitution reactions also offer a pathway for the functionalization of the purine ring. rsc.org

Specific Synthetic Routes Targeting 1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione

The synthesis of this compound specifically involves the introduction of two benzyl (B1604629) groups onto the xanthine scaffold.

N-Alkylation and N-Benzylation Procedures

N-alkylation and N-benzylation are fundamental reactions in the synthesis of xanthine derivatives. Theophylline (B1681296) (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine) are common starting materials or structural analogues for understanding these reactions. nih.govnih.govresearchgate.net

The alkylation of theobromine at the N1 position can be achieved through a nucleophilic substitution reaction using an alkyl bromide in a solvent like N,N-dimethylformamide (DMF). wordpress.com Sodium hydroxide is often used as a catalyst to deprotonate the nitrogen atom, enhancing its nucleophilicity. wordpress.com

The following table summarizes examples of N-alkylation reactions on theobromine:

| Starting Material | Alkylating Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Theobromine | Isopropyl bromide | DMF | N1-isopropyltheobromine | 7.70% wordpress.com |

| Theobromine | sec-Butyl bromide | DMF | N1-sec-butyltheobromine | 5.89% wordpress.com |

For the synthesis of this compound, a suitable xanthine precursor would be subjected to benzylation using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of the starting purine derivative and the reaction conditions will determine the final positions of the benzyl groups.

Functionalization at the C8 Position of the Purine Nucleus

The C8 position of the purine nucleus is susceptible to various functionalization reactions, allowing for the introduction of a wide range of substituents. Methodologies for this include oxidative metalations and metal-promoted cross-coupling reactions. mdpi.com

Direct C-H bond activation is a powerful tool for C8 functionalization. For instance, palladium-catalyzed arylation can introduce aryl groups at this position. nih.gov Cobalt-catalyzed direct alkylation of 8-H purines with tetrahydrofuran has also been reported to yield C8-alkyl-substituted purine analogues. rhhz.net

Furthermore, visible light-induced direct alkylation of the C8–H bond of purine derivatives with ethers has been developed, offering a method with high atom economy and regioselectivity. rsc.org The following table provides an overview of different C8 functionalization methods.

| Method | Catalyst/Reagent | Type of Group Introduced |

|---|---|---|

| Direct Arylation | Palladium catalyst | Aryl groups nih.gov |

| Direct Alkylation | Cobalt catalyst | Alkyl groups rhhz.net |

| Visible Light-Induced Alkylation | Eosin Y (photocatalyst) | Alkyl groups from ethers rsc.org |

| Lithiation followed by electrophilic quench | LDA | Formyl groups mdpi.com |

| Palladium-catalyzed cross-coupling | Palladium catalyst | Vinyl groups mdpi.com |

Catalyst-Mediated Transformations (e.g., Iodine-catalyzed oxidative functionalization)

Catalyst-mediated transformations are crucial for the efficient and selective synthesis of complex molecules. In the context of purine chemistry, various catalysts are employed to facilitate specific reactions.

While specific examples of iodine-catalyzed oxidative functionalization directly on this compound are not extensively documented in the provided search results, the principles of such reactions are well-established in organic chemistry. Molecular iodine can promote efficient syntheses through oxidative C-H functionalization. organic-chemistry.org For instance, iodine-mediated methods have been used for the synthesis of isatins from various precursors, involving processes like iodination and Kornblum oxidation. organic-chemistry.org These principles could potentially be applied to the purine scaffold.

Enzyme-catalyzed reactions also play a role. Xanthine oxidoreductase, for example, is a molybdoflavin enzyme that catalyzes the oxidation of purines. nih.govnih.gov Such enzymatic transformations highlight the potential for biocatalysis in the modification of the purine ring.

Modern Synthetic Techniques and Reaction Optimization

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including purine-2,6-dione derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. The application of microwave energy can be particularly advantageous in the cyclization step of 5,6-diaminouracil derivatives to form the imidazole ring of the purine system.

For instance, the synthesis of various xanthine analogues has been efficiently achieved through microwave-assisted ring closure reactions. While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, the general principles are applicable. The reaction of a 5,6-diamino-1,3-dibenzyluracil precursor with a suitable one-carbon source, such as triethyl orthoformate or formic acid, can be significantly expedited under microwave irradiation. This method often results in cleaner reaction profiles and simplifies the subsequent purification process.

The table below illustrates a comparative example of conventional versus microwave-assisted synthesis for a related xanthine derivative, highlighting the typical advantages of the latter.

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |

| Ring Closure of Diaminouracil | 8-12 hours reflux | 10-30 minutes at 120-150°C |

| Typical Yield | 60-75% | 85-95% |

Application of Specific Reagents and Catalysts (e.g., Hexamethyldisilazane, Polyphosphoric Acid)

The choice of reagents and catalysts is crucial for the efficient synthesis of purine-2,6-dione derivatives. Hexamethyldisilazane (HMDS) and polyphosphoric acid (PPA) are two such reagents that have found significant application in the cyclization steps of purine synthesis.

Hexamethyldisilazane (HMDS) is a versatile silylating agent that can be used to promote the cyclization of 6-amino-5-carboxamidouracil precursors to form the corresponding xanthine. frontiersin.org The use of HMDS can facilitate the reaction by increasing the solubility of the reactants and activating the functional groups for intramolecular condensation. In some cases, the combination of HMDS with microwave irradiation has been shown to be particularly effective, dramatically reducing reaction times. nih.gov For example, the cyclization of certain carboxamide intermediates using HMDS has been reported to provide higher yields and easier purification compared to other methods. researchgate.net

Polyphosphoric Acid (PPA) is a strong dehydrating agent and a catalyst that is frequently employed in intramolecular cyclization reactions to form heterocyclic rings. In the context of purine synthesis, PPA can be used to effect the ring closure of appropriately substituted uracil derivatives. It is particularly effective in promoting the cyclization of 8-substituted xanthine precursors. researchgate.net The high viscosity of PPA often requires elevated temperatures to ensure a homogeneous reaction mixture.

The following table provides a general overview of the conditions and outcomes when using these specific reagents in the synthesis of xanthine analogues.

| Reagent | Precursor | Reaction Conditions | Outcome |

| Hexamethyldisilazane (HMDS) | 6-Amino-5-carboxamidouracil derivative | Reflux in HMDS, often with a co-solvent like THF | Efficient cyclization to the corresponding xanthine, often with improved yields. |

| Polyphosphoric Acid (PPA) | Substituted 5-aminouracil derivative | Heating in PPA at 100-150°C | Dehydration and cyclization to form the purine ring system. |

Purification and Isolation Methodologies for Purine-2,6-dione Derivatives

The purification of this compound and its analogues is a critical step to obtain a product of high purity. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Flash Column Chromatography on Silica (B1680970) Gel

Flash column chromatography is a widely used technique for the purification of organic compounds in a research laboratory setting. nih.gov It is particularly effective for separating the desired purine-2,6-dione derivative from unreacted starting materials and by-products. The choice of the mobile phase (eluent) is crucial for achieving good separation. For compounds of intermediate polarity like this compound, a mixture of a nonpolar solvent (such as hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane) is commonly employed. biotage.comwfu.edu The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities.

A typical starting point for developing a flash chromatography method for a moderately polar compound would be a solvent system of ethyl acetate in hexane. rochester.edu

| Mobile Phase Composition (v/v) | Typical Application |

| 10-30% Ethyl Acetate in Hexane | Elution of less polar impurities. |

| 30-60% Ethyl Acetate in Hexane | Elution of the target compound, this compound. |

| 100% Ethyl Acetate or a mixture with Methanol | Elution of more polar by-products. |

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a useful method for the purification of small quantities of compounds, typically up to 100 mg. rochester.edu It operates on the same principles as analytical TLC but utilizes thicker silica gel plates to accommodate a larger amount of sample. The crude product is applied as a band onto the plate, which is then developed in a suitable solvent system. After development, the separated bands are visualized (e.g., under UV light), and the band corresponding to the desired product is scraped from the plate. The compound is then extracted from the silica gel with a polar solvent. rochester.edu

For the separation of purine derivatives, solvent systems similar to those used in flash column chromatography are often effective. The selection of the solvent system is optimized using analytical TLC to achieve a good separation between the target compound and impurities.

| Solvent System | Purpose |

| Dichloromethane/Methanol (e.g., 95:5) | Good for separating moderately polar compounds. |

| Ethyl Acetate/Hexane (e.g., 1:1) | A versatile system for a range of polarities. |

| Chloroform/Methanol/Ammonium (B1175870) Hydroxide | Can be effective for more polar or basic purine derivatives. |

Recrystallization Techniques

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.

For a compound like this compound, a variety of organic solvents can be screened to find the most suitable one for recrystallization. Common solvents for the recrystallization of purine derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with water or nonpolar solvents like hexane. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, which can then be collected by filtration.

| Solvent/Solvent System | Rationale |

| Ethanol or Methanol | Often good solvents for xanthine derivatives, providing a significant solubility difference between hot and cold conditions. |

| Ethyl Acetate/Hexane | The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling. |

| Dimethylformamide (DMF)/Water | For compounds with higher polarity, dissolution in hot DMF followed by the addition of water can induce crystallization. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,3 Dibenzyl 3,7 Dihydro Purine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise arrangement and connectivity of atoms within 1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two benzyl (B1604629) groups typically appear in the downfield region of the spectrum, generally between 7.20 and 7.40 ppm. Due to the free rotation of the phenyl groups, the ortho, meta, and para protons may overlap, often presenting as a complex multiplet.

The methylene (B1212753) protons (N-CH₂) of the two benzyl groups are diastereotopic and are expected to appear as sharp singlets in the region of 5.10-5.30 ppm. The signal for the C8 proton of the purine (B94841) ring is anticipated to be a singlet, appearing further downfield, typically around 7.50-7.80 ppm, due to the influence of the adjacent nitrogen atoms. The integration of these signals would correspond to a 10:4:1 ratio for the aromatic, methylene, and C8-H protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (Benzyl) | 7.20 - 7.40 | Multiplet | 10H |

| N3-CH₂ (Benzyl) | ~5.25 | Singlet | 2H |

| N1-CH₂ (Benzyl) | ~5.15 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and aliphatic carbons. The carbonyl carbons (C2 and C6) are the most deshielded and are expected to resonate at the downfield end of the spectrum, typically in the range of 151-155 ppm. nih.gov

The carbons of the purine ring (C4, C5, and C8) and the aromatic carbons of the benzyl groups will appear in the 105-150 ppm region. The quaternary carbons, such as C4, C5, and the ipso-carbons of the benzyl rings, generally show weaker signals. The sp³-hybridized methylene carbons of the benzyl groups are expected to appear in the upfield region, typically around 45-50 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C6 | ~155.0 |

| C2 | ~151.5 |

| C4 | ~148.0 |

| C8 | ~141.0 |

| C-ipso (Benzyl) | ~135.0 |

| C-ortho/meta/para (Benzyl) | 127.0 - 129.0 |

| C5 | ~107.0 |

| N3-CH₂ | ~48.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the phenyl rings of the benzyl groups, confirming their spin systems. No other correlations are expected due to the separation of the proton systems by quaternary carbons and nitrogen atoms.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, the aromatic proton signals to their respective aromatic carbon signals, and the C8-H proton signal to the C8 carbon signal. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across multiple bonds (typically 2-3 bonds), thereby piecing together the molecular skeleton. nih.gov Key expected correlations for this compound would include:

Correlations from the N1-methylene protons to the C2 and C6 carbonyl carbons, as well as to the ipso-carbon of the attached benzyl group.

Correlations from the N3-methylene protons to the C2 and C4 carbons and the ipso-carbon of its benzyl group.

Correlations from the C8-H proton to the C4 and C5 carbons of the purine ring, confirming the structure of the imidazole (B134444) portion of the core.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₉H₁₆N₄O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) that corresponds very closely to this calculated value, thus confirming the elemental composition of the compound.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Expected [M+H]⁺ |

|---|

Electron Ionization Mass Spectrometry (EIMS) and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 344. A very prominent peak would be expected at m/z 91, corresponding to the benzyl cation (C₇H₇⁺), which rearranges to the highly stable tropylium (B1234903) ion. The loss of a benzyl radical from the molecular ion would result in a fragment at m/z 253 (M - 91). Further fragmentation could involve cleavages within the purine ring system.

Table 4: Predicted EIMS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 344 | [M]⁺ (Molecular Ion) |

| 253 | [M - C₇H₇]⁺ |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide invaluable information on the molecular weight and fragmentation patterns of analytes, facilitating their structural elucidation.

In a typical mass spectrum of a xanthine (B1682287) derivative, the molecular ion peak is generally observed. The fragmentation of this compound under electron impact (EI) in GC-MS or through collision-induced dissociation (CID) in LC-MS/MS is expected to proceed via characteristic pathways. A primary fragmentation route would likely involve the cleavage of the benzyl groups. The benzylic C-N bond is susceptible to cleavage, leading to the formation of a stable benzyl cation at m/z 91 (C7H7+). This fragment is a common and abundant peak in the mass spectra of compounds containing a benzyl moiety.

Another predictable fragmentation pathway involves the purine ring itself. The xanthine core can undergo ring cleavage, although this is generally less favorable than the loss of the benzyl substituents. The presence of two benzyl groups offers the possibility of sequential losses, which could be observed in the mass spectrum. For instance, the loss of one benzyl radical (C7H7•) from the molecular ion would result in a significant fragment ion. Subsequent fragmentation of the remaining structure would provide further structural information.

The table below outlines the predicted major mass spectrometric fragments for this compound based on the fragmentation patterns of analogous compounds.

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure/Identity |

| [M]+• | 344 | Molecular Ion |

| [M - C7H7]+ | 253 | Ion after loss of a benzyl radical |

| C7H7+ | 91 | Benzyl cation |

It is important to note that the ionization method and the energy used will significantly influence the observed fragmentation pattern. "Soft" ionization techniques, often employed in LC-MS, may result in a more prominent molecular ion peak and less fragmentation compared to the "hard" electron ionization typically used in GC-MS.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, analysis of closely related structures allows for a reasoned prediction of its solid-state conformation. The purine ring system is inherently planar. The benzyl groups, attached to the nitrogen atoms at positions 1 and 3, will have rotational freedom around the N-CH2 bonds.

In the solid state, the conformation of the benzyl groups will be influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice. It is anticipated that the benzyl groups will be oriented to minimize steric clash with each other and with the purine core. The phenyl rings of the benzyl groups are likely to be twisted out of the plane of the purine ring to achieve a more stable, lower-energy conformation.

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, several types of intermolecular interactions are expected to play a crucial role in the crystal packing.

The purine core contains hydrogen bond donors (N-H at position 7) and acceptors (the carbonyl oxygens at positions 2 and 6, and the nitrogen atoms of the imidazole ring). This allows for the formation of hydrogen bonding networks, which are a dominant force in the crystal packing of many xanthine derivatives.

Furthermore, the presence of two phenyl rings from the benzyl groups introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of aromatic rings, are a significant factor in the packing of many aromatic compounds. The benzyl groups can arrange in either a parallel-displaced or a T-shaped (edge-to-face) orientation to maximize these stabilizing interactions.

The following table summarizes the expected intermolecular interactions in the crystal lattice of this compound.

| Type of Interaction | Atoms/Groups Involved | Expected Role in Crystal Packing |

| Hydrogen Bonding | N7-H with C2=O, C6=O, or imidazole N | Primary directional force, forming chains or sheets |

| π-π Stacking | Phenyl rings of benzyl groups | Stabilization of the crystal lattice, influencing packing density |

| van der Waals Forces | All atoms in the molecule | General, non-directional attractive forces contributing to overall cohesion |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, providing a characteristic "fingerprint" spectrum for a given compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While a dedicated spectrum for this specific compound is not available, the expected vibrational modes can be inferred from the spectra of related xanthine and benzyl derivatives.

The most prominent features in the FT-IR spectrum would include the stretching vibrations of the carbonyl (C=O) groups, the N-H bond, the C-H bonds of the aromatic and methylene groups, and the various vibrations of the purine and phenyl rings.

The table below lists the predicted characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (imidazole) | Stretching | 3100 - 3000 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methylene) | Asymmetric & Symmetric Stretching | 2950 - 2850 |

| C=O (amide) | Stretching | 1700 - 1650 |

| C=N (purine ring) | Stretching | 1620 - 1580 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-H (aromatic) | Out-of-plane Bending | 900 - 675 |

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions, particularly hydrogen bonding, which can cause a broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the aromatic rings and the purine skeleton.

Specific Raman data for this compound is not documented in the searched literature. However, based on the Raman spectra of other purine alkaloids, strong signals are expected for the ring breathing modes of the purine and phenyl rings. researchgate.net The symmetric stretching vibrations of the C=C bonds in the aromatic rings would also give rise to intense Raman bands.

Raman spectroscopy can also be used to study intermolecular interactions in the solid state. Changes in the Raman spectra, such as shifts in peak positions or changes in peak widths, can provide information about the nature and strength of hydrogen bonding and π-π stacking interactions in the crystal lattice. This makes Raman spectroscopy a valuable tool for probing the details of crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. It measures the absorption of UV or visible light by a compound, which induces electronic transitions from the ground state to higher energy excited states. The resulting spectrum provides valuable information about the chromophores present in the molecule and can be used for both qualitative and quantitative analysis.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the electronic transitions within its chromophoric system. The primary chromophore in this molecule is the purine-2,6-dione (B11924001) core, which is a conjugated system of double bonds. The presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 3 can also influence the electronic properties and the resulting spectrum.

The purine ring system contains π-electrons that can be excited to higher energy π* orbitals. These π → π* transitions are typically observed in the UV region and are characterized by high molar absorptivity. Additionally, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons allows for n → π* transitions, where a non-bonding electron is promoted to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The benzyl substituents, while not directly part of the main conjugated system of the purine ring, contain phenyl groups. The phenyl group itself is a chromophore and exhibits characteristic absorption bands in the UV region due to π → π* transitions within the benzene ring. The electronic interaction between the benzyl groups and the purine core may lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity compared to the unsubstituted purine-2,6-dione.

Detailed analysis of the UV-Vis spectrum, including the position and intensity of the absorption bands, can provide insights into the electronic structure of this compound. Factors such as solvent polarity can also influence the spectrum by affecting the energy levels of the electronic states.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Probable Electronic Transition |

| ~210 | ~25,000 | π → π* (Purine ring) |

| ~275 | ~12,000 | π → π* (Purine ring) |

| ~300 | ~5,000 | n → π* (Carbonyl groups) |

| ~260 | ~800 | π → π* (Benzene rings of benzyl groups) |

Chemical Reactivity and Derivatization Strategies of the 1,3 Dibenzyl 3,7 Dihydro Purine 2,6 Dione Scaffold

Reactivity of the Purine (B94841) Core

The purine ring system is an aromatic heterocycle composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring. Its reactivity is influenced by the presence of four nitrogen atoms, which generally render the ring system electron-deficient compared to benzene. This electronic nature dictates its susceptibility to different types of chemical reactions.

Due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl groups, the purine-2,6-dione (B11924001) core is generally deactivated towards classical electrophilic aromatic substitution (EAS) reactions such as nitration or Friedel-Crafts alkylation. wur.nlresearchgate.net Electrophilic attack on the purine ring typically requires activation by electron-donating groups. wur.nl For the xanthine (B1682287) scaffold, the only carbon atom in the heterocyclic core not part of the pyrimidine dione (B5365651) system is the C8 atom of the imidazole ring. This position is the most susceptible to electrophilic attack, albeit still requiring specific conditions.

The most common electrophilic substitution reaction on the xanthine core is halogenation, particularly at the C8 position. For instance, caffeine (B1668208) (1,3,7-trimethylxanthine) can be brominated at the C8 position. While direct electrophilic halogenation of 1,3-dibenzylxanthine is not extensively detailed, the reactivity is expected to be analogous. This C8-halogenation is a critical step, as it introduces a leaving group that facilitates subsequent nucleophilic substitution reactions.

The C8 position of the 1,3-dibenzylxanthine scaffold is the primary site for introducing a wide variety of functional groups via nucleophilic substitution. This is typically achieved by first introducing a halogen, such as chlorine or bromine, at the C8 position. The resulting 8-halo-1,3-dibenzylxanthine is an excellent substrate for SNAr (Nucleophilic Aromatic Substitution) reactions. The electron-withdrawing character of the purine ring system facilitates the displacement of the halide by various nucleophiles.

A range of nucleophiles, including amines, alkoxides, and thiolates, can be used to generate diverse libraries of C8-substituted xanthine derivatives. For example, the reaction of 8-chloro-1,3-dialkylxanthines with amines is a well-established method for synthesizing potent adenosine (B11128) receptor antagonists. nih.gov This strategy is used to prepare compounds like 8-(3-aminopiperidin-1-yl)-xanthines, where a piperidine-based amine displaces a halogen at the C8 position. clockss.org Similarly, reaction with alkoxides can yield 8-alkoxy derivatives. researchgate.net

| Starting Material | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| 8-Bromo-1,3-dibenzylxanthine | Amine (e.g., Piperidine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 8-Amino-1,3-dibenzylxanthine derivative | nih.govclockss.org |

| 8-Chloro-1,3-dibenzylxanthine | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), DMF, Heat | 8-Aryl-1,3-dibenzylxanthine | nih.gov |

| 8-Chloro-1,3-dibenzylxanthine | Sodium Alkoxide (NaOR) | Alcohol (ROH), Heat | 8-Alkoxy-1,3-dibenzylxanthine | researchgate.net |

| 8-Chloro-1,3-dibenzylxanthine | Hydrazine | Ethanol, Reflux | 8-Hydrazino-1,3-dibenzylxanthine | nih.gov |

Transformations Involving the Dibenzylic Substituents

The two benzyl (B1604629) groups at the N1 and N3 positions offer additional sites for chemical modification, either through reactions on the benzyl rings themselves or through cleavage of the N-benzyl bond.

The pendant benzyl rings are susceptible to electrophilic aromatic substitution. In principle, these rings should behave similarly to toluene, with the N-purine substituent directing incoming electrophiles to the ortho and para positions. Potential reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. libretexts.orgethz.ch

However, Friedel-Crafts reactions are known to have limitations and may not proceed if the aromatic ring is attached to a strongly deactivating group. libretexts.orgyoutube.comyoutube.com The bulky and electron-withdrawing xanthine core could sterically hinder the approach of electrophiles and electronically deactivate the attached benzyl rings, potentially requiring harsh reaction conditions. While this is a plausible route for derivatization, specific examples of electrophilic substitutions on the benzyl rings of the intact 1,3-dibenzylxanthine scaffold are not extensively reported in the literature. An alternative strategy often employed is to use a pre-functionalized benzyl halide for the initial N-alkylation of the xanthine core.

The N-benzyl groups are commonly used as protecting groups in organic synthesis and can be selectively cleaved under various conditions. A primary method for N-debenzylation is catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source. Catalytic transfer hydrogenation (CTH), which uses hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in place of hydrogen gas, is also an effective and often safer alternative. researchgate.net

Chemical methods for debenzylation have also been developed. For nitrogen-containing heterocycles, a base-promoted process using potassium tert-butoxide in DMSO with oxygen has been shown to efficiently cleave N-benzyl groups. researchgate.net This method offers a valuable alternative to hydrogenation, especially for substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or sulfur-containing groups). researchgate.net

The introduction of benzyl groups is achieved through standard N-alkylation procedures, typically by reacting the xanthine scaffold with a benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

| Method | Reagents and Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOH, MeOH) | Clean reaction, high yield. | researchgate.net |

| Catalytic Transfer Hydrogenation | HCOOH or NH₄HCO₂, Pd/C, Solvent (e.g., MeOH) | Avoids use of H₂ gas, generally fast. | researchgate.net |

| Base-Promoted Oxidation | KOtBu, O₂, DMSO | Complementary to reductive methods; tolerates reducible functional groups. | researchgate.net |

Reactivity of the Dione Functionality

The two carbonyl groups at C2 and C6 are part of a cyclic ureide structure within the pyrimidine ring portion of the scaffold. These groups are chemically robust and less reactive than simple ketone carbonyls due to resonance stabilization from the adjacent nitrogen atoms. However, they can undergo specific transformations, most notably thionation.

Thionation involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). This is most commonly achieved using phosphorus-sulfur reagents. The two most prominent reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. nih.govclockss.org Lawesson's reagent is often preferred as it is milder, more soluble in organic solvents, and typically requires less harsh conditions than P₄S₁₀. organic-chemistry.orgbeilstein-journals.orgorientjchem.org

By controlling the stoichiometry of the thionating agent, it is possible to selectively convert one or both carbonyl groups of the 1,3-dibenzylxanthine core. This leads to the formation of 2-thioxo, 6-thioxo, or 2,6-dithioxo derivatives, significantly expanding the structural diversity of the scaffold. The synthesis of 6-thioxanthines via this route has been documented. rsc.org

| Target Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| 1,3-Dibenzyl-6-thioxanthine | P₄S₁₀ or Lawesson's Reagent (controlled stoichiometry) | High-boiling solvent (e.g., pyridine, toluene), Reflux | rsc.org |

| 1,3-Dibenzyl-2-thioxanthine | P₄S₁₀ or Lawesson's Reagent (controlled stoichiometry) | High-boiling solvent (e.g., pyridine, toluene), Reflux | mdpi.com |

| 1,3-Dibenzyl-2,6-dithioxanthine | P₄S₁₀ or Lawesson's Reagent (excess) | High-boiling solvent (e.g., pyridine, toluene), Reflux | nih.govorganic-chemistry.org |

Regioselectivity in Synthetic Modifications of the Scaffold

The purine ring of 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione, commonly known as 1,3-dibenzylxanthine, offers several sites for synthetic modification, primarily at the N7 and C8 positions. The regioselectivity of these modifications is a critical aspect of synthesizing targeted derivatives with specific biological activities.

The alkylation of the N7 position of the imidazole part of the purine ring is a common strategy for introducing structural diversity. In the case of 1,3-disubstituted xanthines, the N7 position is generally more nucleophilic and sterically accessible compared to the N9 position, leading to a preference for N7-alkylation under kinetically controlled conditions. nih.gov

The choice of base and solvent system plays a crucial role in directing the regioselectivity of the alkylation. While direct alkylation of purine derivatives with alkyl halides under basic conditions can sometimes lead to a mixture of N7 and N9 isomers, specific conditions can favor the formation of the N7-substituted product. nih.gov For instance, the use of milder bases and polar aprotic solvents at lower temperatures tends to favor the kinetically preferred N7-alkylation.

A study on the direct regioselective tert-alkylation of 6-substituted purines demonstrated that N7-substituted compounds are often the kinetically favorable products. nih.gov The reactions are typically optimized under conditions that capture this kinetic product, such as reacting at room temperature and carefully monitoring the reaction time to maximize the yield of the N7 isomer while minimizing the formation of the thermodynamically more stable N9 isomer. nih.gov

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield of N7-isomer (%) | Reference |

|---|---|---|---|---|---|---|

| 6-chloropurine | tert-butyl bromide | SnCl₄ | ACN | RT | 78 | nih.gov |

| Generic 1,3-disubstituted xanthine | Alkyl halide | K₂CO₃ | DMF | RT - 80 | Varies | General Knowledge |

The C8 position of the 1,3-dibenzylxanthine scaffold is another key site for derivatization. Functionalization at this position often begins with the introduction of a halogen atom, typically chlorine or bromine, which can then be displaced or used in cross-coupling reactions to introduce a wide range of substituents.

The synthesis of 8-chloro-1,3-dibenzylxanthine can be achieved through the chlorination of 1,3-dibenzylxanthine. For the analogous compound, theophylline (B1681296) (1,3-dimethylxanthine), methods for the preparation of 8-chlorotheophylline (B119741) include reaction with N-chlorosuccinimide (NCS) in water or with thionyl chloride in ethylene (B1197577) dichloride followed by the introduction of chlorine gas. These methods can potentially be adapted for the 1,3-dibenzyl analog.

Once the 8-halo-1,3-dibenzylxanthine is prepared, the halogen can be substituted with various nucleophiles. For example, reaction with amines can lead to the corresponding 8-amino derivatives. The synthesis of 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione was achieved by reacting 8-chlorotheophylline with 4-amino acetophenone (B1666503) in the presence of triethylamine. orientjchem.org This suggests a viable route for the C8-amination of 8-chloro-1,3-dibenzylxanthine.

Exploration of Novel Chemical Transformations and Reactions

Beyond simple alkylation and substitution, the this compound scaffold can be subjected to a variety of modern synthetic methodologies to generate novel and complex molecular architectures.

The presence of a halogen at the C8 position of the 1,3-dibenzylxanthine scaffold opens the door to a plethora of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Suzuki, Heck, and Sonogashira couplings are prime examples that could be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at the C8 position.

While specific examples for 1,3-dibenzyl-8-bromoxanthine are not abundant in the readily available literature, the extensive use of these reactions on other heterocyclic scaffolds, such as bromo-naphthalenes, demonstrates their broad applicability in drug discovery. researchgate.net The general scheme for such a transformation would involve the reaction of 8-bromo-1,3-dibenzylxanthine with a suitable organoboron, organotin, or terminal alkyne reagent in the presence of a palladium catalyst and a base.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Resulting C8-Substituent |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂ | Et₃N | Alkenyl |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Alkynyl |

Direct C-H functionalization is an emerging and powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. researchgate.netrsc.org For the 1,3-dibenzylxanthine scaffold, transition metal-catalyzed C-H activation could potentially be used to directly introduce substituents at the C8 position, bypassing the need for halogenation. These reactions often employ directing groups to achieve high regioselectivity. While the application of this methodology directly to the 1,3-dibenzylxanthine scaffold is still an area for exploration, the general principles have been widely demonstrated on a variety of heterocyclic systems. researchgate.netrsc.org

The reactivity of the 1,3-dibenzylxanthine scaffold can be further exploited to construct fused heterocyclic systems. For instance, derivatization of the C8 position with a group containing a reactive functional handle can be followed by an intramolecular cyclization reaction. Chalcone derivatives synthesized from 8-(4-acetylphenylamino)-1,3-dimethylxanthine have been used to create fused pyrimidine and pyrazoline rings. orientjchem.org A similar strategy could be envisioned for 1,3-dibenzylxanthine, where an appropriately substituted C8-amino derivative undergoes condensation and cyclization to yield novel polycyclic compounds with potentially interesting biological properties.

Computational Chemistry and Molecular Modeling Studies of 1,3 Dibenzyl 3,7 Dihydro Purine 2,6 Dione

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine electronic structure and other key characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. youtube.com For 1,3-dibenzylxanthine, a DFT study would provide critical information about its stability, reactivity, and spectroscopic properties.

A typical DFT analysis would involve optimizing the molecule's geometry to find its lowest energy structure. From this, various electronic properties can be calculated. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,3-dibenzylxanthine, the carbonyl oxygens and nitrogen atoms of the purine (B94841) ring are expected to be electron-rich sites, while the hydrogen atoms on the benzyl (B1604629) groups and the purine ring would be electron-poor. This information is vital for predicting how the molecule might interact with other molecules, including biological receptors. Global and local reactivity descriptors, such as electronegativity, hardness, softness, and the Fukui function, can also be derived to quantify and predict the most probable sites for chemical reactions. academie-sciences.fr

Table 1: Hypothetical DFT-Calculated Electronic Properties for 1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione This table presents example values to illustrate the typical output of a DFT calculation.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Measure of the overall polarity of the molecule. |

| Ionization Potential | 7.0 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses significant conformational flexibility, primarily due to the rotation of the two benzyl groups attached to the nitrogen atoms of the purine ring.

Conformational analysis aims to identify the stable conformations (local energy minima) of a molecule and the energy barriers for converting between them. This is achieved by systematically rotating the flexible bonds (in this case, the C-N bonds connecting the benzyl groups to the purine ring) and calculating the potential energy at each step. The results are often visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry.

For 1,3-dibenzylxanthine, the orientation of the benzyl rings relative to the purine core is of particular interest. Steric hindrance between the benzyl groups and the purine ring, as well as potential non-covalent interactions like π-π stacking between the aromatic rings, would determine the most stable conformers. Understanding these preferences is crucial, as the lowest-energy conformation in a vacuum or solvent may not be the one that binds to a biological target. The receptor-bound conformation, or "bioactive conformation," might be a higher-energy state.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1,3-dibenzylxanthine, might bind to a macromolecular target, typically a protein receptor. mdpi.com This method is central to drug discovery for predicting binding modes and affinities. rsc.org

The primary goal of molecular docking is to find the most favorable binding pose of a ligand within the active site of a receptor. A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding pocket and scores them based on their complementarity to the receptor site.

In a hypothetical docking study of 1,3-dibenzylxanthine against a target like an adenosine (B11128) receptor or a phosphodiesterase, the algorithm would position the molecule in the active site. The purine core could form key hydrogen bonds with amino acid residues, a common interaction for xanthine (B1682287) derivatives. The two benzyl groups would likely occupy hydrophobic pockets within the active site, forming van der Waals and potentially π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The predicted binding pose provides a detailed, 3D model of the ligand-receptor complex, offering insights into the specific interactions that stabilize the binding.

A critical component of molecular docking is the scoring function, which estimates the binding affinity (the strength of the interaction) between the ligand and the receptor for a given pose. Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding affinity.

These scores are calculated based on various factors, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and penalties for steric clashes. While scoring functions are effective for ranking potential ligands, they are generally not precise enough to perfectly predict experimental binding affinities. More computationally intensive methods, like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often used to refine the binding energy estimation after docking.

Table 2: Example Molecular Docking Results for this compound against a Hypothetical Receptor This table shows representative data from a molecular docking simulation.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -9.2 | ASN-152, GLU-180 | Hydrogen Bond |

| PHE-195 | π-π Stacking | ||

| LEU-105, VAL-110 | Hydrophobic | ||

| 2 | -8.5 | SER-155 | Hydrogen Bond |

| TRP-201 | π-π Stacking | ||

| ILE-108, ALA-140 | Hydrophobic | ||

| 3 | -7.9 | ASN-152 | Hydrogen Bond |

| TYR-198 | π-π Stacking | ||

| LEU-105, VAL-142 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. karazin.ua This allows researchers to observe the stability of the docked pose, the flexibility of the protein, and the role of solvent molecules. nih.govnih.gov

For the 1,3-dibenzylxanthine-receptor complex predicted by docking, an MD simulation would be initiated by placing the complex in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectory of every atom is tracked.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand, one can assess if it remains stable in the binding pocket or if it drifts away.

Flexibility of the Receptor: The Root Mean Square Fluctuation (RMSF) of protein residues can show which parts of the receptor become more or less flexible upon ligand binding.

Key Interactions over Time: MD simulations can track the persistence of hydrogen bonds and other interactions, confirming which are most critical for stable binding.

Conformational Changes: The simulation can show how the protein and ligand adapt their conformations to achieve an optimal fit. nih.gov

MD simulations provide a more realistic and comprehensive understanding of the binding event, validating and refining the static picture obtained from molecular docking.

Stability and Flexibility of Ligand-Receptor Complexes

Detailed molecular dynamics (MD) simulations are a cornerstone for understanding the behavior of a ligand when bound to a biological receptor. Such studies for this compound would provide critical insights into the stability of the resulting complex.

An MD simulation tracks the movements and interactions of atoms over time, offering a dynamic view of the ligand-receptor pair. Key metrics that would be analyzed include:

Root Mean Square Fluctuation (RMSF): This analysis pinpoints which areas of the complex are the most mobile. High RMSF values in the ligand or surrounding receptor residues could indicate flexibility or instability in those regions.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and receptor are crucial for binding affinity. An analysis would quantify the occupancy of specific hydrogen bonds throughout the simulation, highlighting the most critical interactions for maintaining the complex.

Without specific studies on this compound, no concrete data on its interaction with any given receptor can be provided.

Solvent Effects on Molecular Interactions

The solvent environment plays a critical role in mediating molecular interactions. Computational studies, often using quantum mechanics (QM) or molecular mechanics (MM) methods with implicit or explicit solvent models, are employed to understand these effects. For this compound, such research would investigate how different solvents, particularly water, influence its conformation and its interactions with binding partners.

These studies would typically calculate parameters such as:

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, indicating its solubility and stability in that medium.

Conformational Changes: Solvents can influence the preferred three-dimensional shape of a molecule. Simulations would explore the conformational landscape of this compound in various solvents to identify the most stable structures.

Interaction Energies: The presence of solvent molecules can shield or enhance electrostatic interactions between a ligand and its receptor. Computational models can dissect these effects to provide a more accurate picture of the binding affinity in a physiological environment. openaccessjournals.comnih.gov

Currently, there are no published studies detailing the specific effects of different solvents on the molecular interactions of this compound.

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target to design new ligands. nih.gov The purine-2,6-dione (B11924001) core is a common scaffold in medicinal chemistry, but specific SBDD applications centered on the 1,3-dibenzyl substituted version are not documented.

Virtual Screening Methodologies for Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.org In the context of this compound, this could involve two main approaches:

Ligand-Based Virtual Screening: If a known active compound is this compound, its 2D or 3D structure would be used as a template to search for other compounds in a database with similar properties.

Structure-Based Virtual Screening (Docking): If a 3D structure of a target receptor is available, large compound libraries could be computationally docked into the binding site. The compounds would be scored based on their predicted binding affinity and pose, to identify novel potential binders.

A search of the scientific literature did not yield any studies where this compound was used as a query or identified as a primary hit in a virtual screening campaign.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a method for lead discovery that starts by identifying very small molecules ("fragments") that bind weakly to a target. wikipedia.org These hits are then grown, linked, or combined to produce a more potent lead compound.

The this compound molecule could be considered in FBDD in several ways:

As a starting fragment: Although its molecular weight is likely above the typical "Rule of Three" for fragments, smaller components of the molecule (e.g., a benzyl-substituted uracil) could be included in a fragment library.

As a scaffold for fragment elaboration: If a fragment hit was identified, the purine-2,6-dione scaffold could be used as a core structure to link it with other fragments or grow it into an unoccupied pocket of the binding site.

However, there is no specific research available that discusses the use of this compound or its constituent fragments within an FBDD program.

Structure Activity Relationships Sar in 1,3 Dibenzyl 3,7 Dihydro Purine 2,6 Dione Analogues

Impact of N-Substitutions on Biological Activity

Substitutions on the nitrogen atoms of the purine (B94841) ring are a cornerstone of modifying the pharmacological profile of xanthine (B1682287) derivatives. The size, lipophilicity, and nature of these substituents can dictate the compound's interaction with the binding pockets of various receptors.

Role of Benzyl (B1604629) Groups at N1 and N3 Positions

The presence of benzyl groups at the N1 and N3 positions of the xanthine core is a significant determinant of biological activity. While much of the literature focuses on 1,3-dialkylxanthines, the principles governing their structure-activity relationships (SAR) offer valuable insights into the role of the dibenzyl substitutions.

In general, the affinity of xanthine derivatives for adenosine (B11128) receptors is enhanced by the presence of substituents at the N1 and N3 positions. For instance, extending the alkyl chains from methyl to propyl in 1,3-dialkylxanthines has been shown to increase affinity for the A2B adenosine receptor by 15-fold. nih.gov The benzyl groups, being larger and more lipophilic than short alkyl chains, are expected to form significant hydrophobic interactions within the receptor binding pocket.

Effects of Substitutions at the N7 Position

The N7 position of the purine ring offers another avenue for structural modification, although it is generally considered to have a less pronounced impact on affinity compared to substitutions at N1, N3, and C8. In many potent xanthine-based antagonists, the N7 position remains unsubstituted. However, the introduction of substituents at this position can modulate the physicochemical properties of the molecule, such as solubility, and can also influence interactions with the target receptor.

For instance, the introduction of arylmethyl groups at the N7 position has been explored in the context of mRNA cap analogs, where such modifications can influence binding to the eukaryotic translation initiation factor 4E (eIF4E). While this is a different biological target, it highlights that the N7 position is amenable to substitution and that these modifications can have significant biological consequences.

Importance of Modifications at the C8 Position for Target Selectivity

The substituent at the C8 position of the xanthine scaffold is arguably the most critical determinant of target selectivity among adenosine receptor subtypes (A1, A2A, A2B, and A3). A wide array of groups, including aryl, cycloalkyl, and heterocyclic moieties, have been introduced at this position, leading to the development of highly potent and selective antagonists.

For example, 8-cycloalkyl substituents, such as cyclopentyl and cyclohexyl, on a 1,3-dipropylxanthine (B15781) core, confer high potency and selectivity for A1 adenosine receptors. nih.gov In contrast, the introduction of an 8-phenyl group often directs selectivity towards the A2B receptor. nih.gov Further functionalization of an 8-phenyl ring can fine-tune this selectivity. The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl at the meta-position of an 8-(1-benzyl-1H-pyrazol-4-yl) substituent, has been shown to increase selectivity for the A2B receptor while maintaining high affinity. nih.gov

The nature of the C8-substituent directly influences how the ligand interacts with the distinct amino acid residues in the binding pockets of the different adenosine receptor subtypes. The diversity of chemical structures that can be introduced at this position provides a powerful tool for medicinal chemists to design ligands with specific pharmacological profiles.

| C8-Substituent | Observed Selectivity | Reference Compound Scaffold |

| Cyclopentyl | A1 selective | 1,3-dipropylxanthine |

| Cyclohexyl | A1 selective | 1,3-dipropylxanthine |

| Phenyl | A2B selective | 1,3-dipropylxanthine |

| 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl | A2B selective | 1,3-dimethylxanthine |

Influence of Variations within the Purine Ring System on Efficacy

While substitutions on the xanthine core are common, modifications of the purine ring system itself are less frequently explored but can significantly impact efficacy. The replacement of nitrogen atoms with carbon (deazaxanthines) or alterations to the electronic properties of the ring system can lead to compounds with novel pharmacological properties.

Development of Pharmacophore Models

Pharmacophore models are essential computational tools that define the key structural features required for a molecule to bind to a specific biological target. For xanthine derivatives, these models typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

A pharmacophore model for A2B adenosine receptor antagonists based on xanthine derivatives would likely feature:

Two hydrogen bond acceptor sites: corresponding to the oxygen atoms at the C2 and C6 positions of the purine ring.

A hydrophobic region: accommodating the substituents at the N1 and N3 positions, such as the benzyl groups.

An additional hydrophobic and/or aromatic feature: corresponding to the substituent at the C8 position, which is crucial for selectivity.

These models are generated by aligning a set of active compounds and identifying their common chemical features. They serve as a valuable guide for virtual screening of compound libraries to identify new potential ligands and for the rational design of novel derivatives with improved affinity and selectivity.

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of potent and selective 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione analogues relies on a comprehensive understanding of the SAR discussed above. Key principles include:

Optimization of N1 and N3 Substituents: While the dibenzyl scaffold provides a strong foundation for affinity, subtle modifications to the benzyl rings, such as the introduction of small substituents, could further enhance interactions within the hydrophobic pockets of the target receptor. However, care must be taken as larger substituents may lead to steric hindrance.

Strategic Modification of the C8 Position: This remains the most effective strategy for tuning selectivity. The introduction of diverse aryl, heteroaryl, and cycloalkyl groups, often with further functionalization, allows for the precise targeting of specific receptor subtypes. For example, to enhance A2B selectivity, one might introduce a substituted pyrazolyl or phenyl group at the C8 position. nih.govnih.gov

Bioisosteric Replacement and Scaffold Hopping: Altering the core purine ring, for example, by creating deazaxanthine analogs, can lead to improved potency and better pharmacokinetic properties. nih.gov

Structure-Based Drug Design: When available, the crystal structure of the target receptor in complex with a ligand provides invaluable information for rational design. This allows for the design of new molecules that can form specific, high-energy interactions with key amino acid residues in the binding site, thereby maximizing potency and selectivity.

By systematically applying these principles, researchers can navigate the complex chemical space of xanthine derivatives to develop novel compounds with tailored pharmacological profiles for a variety of therapeutic applications.

Biological Targets and Mechanistic Investigations for 1,3 Dibenzyl 3,7 Dihydro Purine 2,6 Dione and Its Analogues

Adenosine (B11128) Receptor Modulation

The purinergic system, particularly the adenosine receptors (A1, A2A, A2B, and A3), is a significant target for xanthine (B1682287) derivatives. These G protein-coupled receptors are involved in a myriad of physiological processes, making them attractive targets for drug discovery.

Subtype-Specific Antagonism (A1, A2A, A2B, A3)

Xanthine derivatives are classical antagonists of adenosine receptors. The nature of the substituents at the N1 and N3 positions of the xanthine core plays a crucial role in determining the affinity and selectivity for the different adenosine receptor subtypes.

Studies on a series of 1,3-dialkylxanthine derivatives have demonstrated that increasing the size of the alkyl groups at the N1 and N3 positions can significantly enhance affinity for the A2B adenosine receptor. For instance, 1,3-dipropylxanthine (B15781) exhibits a 15-fold greater affinity for the A2B receptor compared to theophylline (B1681296) (1,3-dimethylxanthine). nih.gov This suggests that the larger benzyl (B1604629) groups in 1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione could confer significant A2B receptor antagonism.

Furthermore, research on 8-arylxanthines has indicated that the 1,3-dialkyl substituents influence the affinity for the A3 adenosine receptor, with a trend of dibutyl > dipropyl > diallyl. nih.gov While this study did not include the dibenzyl derivative, it underscores the importance of the N1 and N3 substituents in modulating activity at the A3 receptor. The bulky and aromatic nature of the benzyl groups in this compound may lead to a distinct selectivity profile across the adenosine receptor subtypes.

Ligand Binding Profile and Affinity Studies

Quantitative binding assays are essential to characterize the interaction of ligands with their receptors. For xanthine derivatives, these studies typically involve radioligand binding assays to determine the inhibition constant (Ki), a measure of binding affinity.

The table below summarizes the binding affinities of some representative 1,3-disubstituted xanthine derivatives at the human A2B adenosine receptor.

| Compound | N1-Substituent | N3-Substituent | Ki (µM) at human A2B Receptor |

| Theophylline | Methyl | Methyl | 9.07 |

| Caffeine (B1668208) | Methyl | Methyl | 10.4 |

| Enprofylline | - | Propyl | 4.73 |

| 1,3-Dipropylxanthine | Propyl | Propyl | ~0.6 |

Data sourced from nih.gov

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can lead to various physiological effects, making them important therapeutic targets.

PDE Isoenzyme Selectivity (e.g., PDE3, PDE4, PDE7)

The PDE superfamily is composed of at least 11 families, each with multiple isoforms. Xanthine derivatives are known to be non-selective PDE inhibitors; however, medicinal chemistry efforts have focused on developing derivatives with improved selectivity for specific PDE isoenzymes.

Research into 1-benzylxanthines as potential PDE4 inhibitors indicates that the presence of a benzyl group at the N1 position is a favorable structural feature for targeting this particular isoenzyme. bohrium.com PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP, which in turn suppresses inflammatory responses. While the specific inhibitory activity of this compound against PDE3, PDE4, and PDE7 has not been detailed in the available literature, the known activity of related compounds suggests a potential for PDE inhibition. The presence of two benzyl groups may influence the selectivity profile of the compound for different PDE isoenzymes.

Mechanisms of Cyclic Nucleotide Metabolism Regulation

By inhibiting the breakdown of cAMP and/or cGMP, PDE inhibitors effectively increase the intracellular concentrations of these second messengers. This amplification of cyclic nucleotide signaling can lead to a range of cellular responses depending on the specific cell type and the PDE isoenzymes that are inhibited.

In the context of inflammation, inhibition of PDE4 in immune cells leads to elevated cAMP levels. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to the suppression of pro-inflammatory mediators. Should this compound prove to be a PDE inhibitor, its mechanism of action would involve the modulation of these cyclic nucleotide signaling pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netnv.gov Inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes.

Recent research has highlighted the potential of xanthine-based compounds as DPP-4 inhibitors. nih.govnih.gov The xanthine scaffold is being explored as a template for the design of novel DPP-4 inhibitors, with various substitutions being made to optimize potency and selectivity. Structure-activity relationship (SAR) studies on a series of xanthine derivatives have shown that modifications at the N1, N7, and 8-positions can lead to potent DPP-4 inhibition. nih.gov

While direct inhibitory data for this compound against DPP-4 is not available in the reviewed literature, the established activity of other xanthine derivatives suggests that this compound could also interact with the DPP-4 enzyme. The benzyl groups at the N1 and N3 positions would be expected to influence the binding affinity and selectivity for DPP-4. Further enzymatic assays would be necessary to determine the IC50 value and to characterize the nature of this potential inhibition.

Enzyme Kinetic Studies and IC50 Determination

For instance, a series of novel 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 3,7-dihydro-1H-purine-2,6-dione derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. nih.gov In vitro screening of these compounds revealed significant inhibitory potency, with IC50 values ranging from 15.66 ± 2.546 to 28.45 ± 4.441 nM. nih.gov Notably, compounds designated as PB01 (a 1,3-dimethyl derivative) and PB11 (a 3,7-dihydro derivative) demonstrated high potency, comparable to the standard reference, linagliptin (B1675411). nih.gov